molecular formula C15H16ClN3O3S B1203405 Glyparamide CAS No. 5581-42-0

Glyparamide

Cat. No.: B1203405
CAS No.: 5581-42-0
M. Wt: 353.8 g/mol
InChI Key: SUQZXLUIKZXADU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Glyparamide can be synthesized through a series of chemical reactions involving the chlorination of aniline derivatives followed by sulfonylation. The process typically involves the following steps:

    Chlorination: Aniline is reacted with chlorine to form chlorinated aniline derivatives.

    Sulfonylation: The chlorinated aniline derivatives are then reacted with sulfonyl chloride to form the sulfonylurea structure.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure high yield and purity. The final product is then purified through crystallization and filtration processes .

Chemical Reactions Analysis

Types of Reactions: Glyparamide undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites.

    Reduction: It can be reduced under specific conditions to yield different derivatives.

    Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed.

Major Products Formed: The major products formed from these reactions include various this compound derivatives, which may have different pharmacological properties .

Scientific Research Applications

Glyparamide has a wide range of scientific research applications:

Mechanism of Action

Glyparamide exerts its hypoglycemic effects by stimulating the release of insulin from pancreatic beta cells. It achieves this by binding to and inhibiting ATP-sensitive potassium channels on the cell membrane, leading to cell depolarization and subsequent insulin release. This mechanism helps in lowering blood glucose levels in individuals with type 2 diabetes .

Comparison with Similar Compounds

  • Glimepiride
  • Glyburide
  • Glipizide

Comparison: Glyparamide is unique among sulfonylureas due to its specific molecular structure, which influences its pharmacokinetic properties. Compared to glimepiride and glyburide, this compound has a distinct chlorophenyl group that affects its binding affinity and duration of action. This uniqueness makes this compound a valuable alternative in cases where other sulfonylureas may not be as effective .

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-3-[4-(dimethylamino)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O3S/c1-19(2)13-7-5-12(6-8-13)17-15(20)18-23(21,22)14-9-3-11(16)4-10-14/h3-10H,1-2H3,(H2,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQZXLUIKZXADU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90204393
Record name Glyparamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90204393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5581-42-0
Record name Glyparamide [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005581420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glyparamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60605
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glyparamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90204393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYPARAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S339BH15E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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